molecular formula C10H11NO2 B6261481 methyl 3-(pyridin-2-yl)but-2-enoate CAS No. 1563990-58-8

methyl 3-(pyridin-2-yl)but-2-enoate

Cat. No.: B6261481
CAS No.: 1563990-58-8
M. Wt: 177.2
InChI Key:
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Description

Methyl 3-(pyridin-2-yl)but-2-enoate is an organic compound with the molecular formula C10H11NO2 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(pyridin-2-yl)but-2-enoate typically involves the reaction of pyridine derivatives with appropriate esterifying agents. One common method involves the condensation of pyridine-2-carbaldehyde with methyl acrylate in the presence of a base, such as sodium hydride or potassium carbonate, under reflux conditions. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(pyridin-2-yl)but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives.

Scientific Research Applications

Methyl 3-(pyridin-2-yl)but-2-enoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of methyl 3-(pyridin-2-yl)but-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique chemical and biological properties, influencing various biochemical pathways. Additionally, the compound’s structural features allow it to participate in various chemical reactions, contributing to its diverse range of applications.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(pyridin-3-yl)but-2-enoate: A structural isomer with the pyridine ring attached at the 3-position instead of the 2-position.

    Ethyl 3-(pyridin-2-yl)but-2-enoate: An analog with an ethyl ester group instead of a methyl ester group.

    Methyl 2-(pyridin-2-yl)but-2-enoate: A positional isomer with the double bond located at a different position in the butenoate chain.

Uniqueness

Methyl 3-(pyridin-2-yl)but-2-enoate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its position of the pyridine ring and the ester group influences its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

1563990-58-8

Molecular Formula

C10H11NO2

Molecular Weight

177.2

Purity

95

Origin of Product

United States

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